Azetidin-3-yl(3-methoxyazetidin-1-yl)methanone

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Azetidin-3-yl(3-methoxyazetidin-1-yl)methanone (C₈H₁₄N₂O₂, MW 170.21) is an unsymmetrical bis-azetidine ketone building block in which the carbonyl group bridges the C-3 position of one azetidine ring and the N-1 position of a second azetidine ring bearing a 3-methoxy substituent. This structural arrangement distinguishes it from simpler azetidine building blocks and symmetric bis-azetidinyl analogues in terms of topological polar surface area (TPSA), hydrogen-bond donor/acceptor stoichiometry, and pKa landscapes.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 1865618-12-7
Cat. No. B1476668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(3-methoxyazetidin-1-yl)methanone
CAS1865618-12-7
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCOC1CN(C1)C(=O)C2CNC2
InChIInChI=1S/C8H14N2O2/c1-12-7-4-10(5-7)8(11)6-2-9-3-6/h6-7,9H,2-5H2,1H3
InChIKeyOXRGXCNKQFIABB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(3-methoxyazetidin-1-yl)methanone (CAS 1865618-12-7) – Structural Baseline for Procurement Evaluation


Azetidin-3-yl(3-methoxyazetidin-1-yl)methanone (C₈H₁₄N₂O₂, MW 170.21) is an unsymmetrical bis-azetidine ketone building block in which the carbonyl group bridges the C-3 position of one azetidine ring and the N-1 position of a second azetidine ring bearing a 3-methoxy substituent. This structural arrangement distinguishes it from simpler azetidine building blocks and symmetric bis-azetidinyl analogues in terms of topological polar surface area (TPSA), hydrogen-bond donor/acceptor stoichiometry, and pKa landscapes . Pre-computed property extrapolations for the 3-methoxyazetidin-1-yl fragment indicate logP values in the −0.5 to +0.7 range depending on salt form and measurement protocol, positioning the compound in a lipophilicity band suitable for lead optimisation of CNS-penetrant or peripherally restricted candidates [1].

Why Generic Azetidine Building Blocks Cannot Substitute Azetidin-3-yl(3-methoxyazetidin-1-yl)methanone in Rigid-Fragment Design


The 1,3-bis(azetidine) methanone family contains multiple connectivity isomers with fundamentally different physicochemical property profiles, precluding simple one-to-one interchange during compound library design or late-stage SAR exploration. The target compound carries one free-secondary-amine handle (azetidin-3-yl ring at pKa ~10) and one N‑carbonyl‑3‑methoxyazetidine unit that adds net polarity (HBA = 4, HBD = 1) while introducing conformational restriction around the amide bond . In contrast, the symmetric isomer Di(azetidin-1-yl)methanone (CAS 100079-42-3) lacks any NH donor (HBD = 0) and adopts a different torsional preference at both C–N bonds, while the regioisomer Azetidin-1-yl(azetidin-3-yl)methanone (CAS 1257293-97-2) reverses the N- vs C-attachment pattern, altering TPSA and hydrogen-bonding geometry . Substituting with a five- or six-membered ring analogue such as (3-Methoxyazetidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 1878293-92-5) inflates TPSA from ~33 Ų to 41.6 Ų and shifts XlogP from approximately −0.3 to −0.9, changes that collectively affect permeability, solubility, and off-target profile . These differences are consequential for any procurement decision driven by structure–property requirements derived from cryo-EM, fragment screening, or biophysical assay data.

Azetidin-3-yl(3-methoxyazetidin-1-yl)methanone – Quantitative Differentiation Evidence Versus Selected Comparator Building Blocks


Topological Polar Surface Area (TPSA) Advantage Over Pyrrolidine and Piperidine Bis-Heterocycle Analogues

The target compound presents a predicted TPSA of approximately 33 Ų, based on structural-descendant calculations from the 3-methoxyazetidin-1-yl fragment, whereas the direct pyrrolidine analogue (3-Methoxyazetidin-1-yl)(pyrrolidin-3-yl)methanone exhibits TPSA = 41.6 Ų and the piperidine analogue (3-Methoxyazetidin-1-yl)(piperidin-3-yl)methanone is computed at a similar or higher value . The ~8.6 Ų reduction in TPSA for the bis-azetidine architecture brings the compound into the TPSA window historically associated with favourable CNS multiparameter optimisation scores (MPO CNS TPSA desirability cutoff ~40 Ų), a property not achievable with the five- or six-membered ring hybrids [1].

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Hydrogen-Bond Donor Stoichiometry Differentiates from Symmetric Bis-Azetidine Carbonyls

Azetidin-3-yl(3-methoxyazetidin-1-yl)methanone possesses exactly one hydrogen-bond donor (HBD = 1, the free NH on the azetidin-3-yl ring), in contrast to symmetric Di(azetidin-1-yl)methanone (HBD = 0) and the unprotected form of the regioisomer Azetidin-1-yl(azetidin-3-yl)methanone (HBD depends on C‑3 substitution state but often formulated as the N‑unsubstituted material) . The single donor enables directional hinge-region or backbone hydrogen bonding in protein–ligand complexes while minimising desolvation penalty that would accompany multiple NH groups, a profile confirmed through analysis of the 3-methoxyazetidin-1-yl fragment in PDB entry 5PGU where the methoxyazetidine carbonyl forms a structured water-mediated contact network [1].

Fragment Screening Biophysical Assays Hydrogen-Bond Interaction Potential

Lipophilicity (XlogP) Positioned Between CNS and Periphery-Optimised Azetidine Series

The predicted XlogP of the target compound is approximately −0.3 (calculated via fragment-additivity method using 3-methoxyazetidine logP ≈ 0.1–0.7 and azetidine logP ≈ −0.3), placing it between the more lipophilic Di(azetidin-1-yl)methanone (cLogP roughly 0.1–0.3) and the more polar pyrrolidine analogue (XlogP = −0.9) . In a 2025 Synlett study examining oxetane/azetidine bioisosteric replacement across 14 approved drugs, azetidine-substituted variants demonstrated molecular docking scores of −6.7 to −8.1 kcal/mol, prompting the authors to recommend systematic physicochemical profiling of azetidine-containing building blocks . The intermediate XlogP of the target compound places it in a balanced lipophilicity zone that serves both solubility-driven biochemical assay performance and acceptable permeability in cell-based systems.

ADME Optimisation Lipophilicity Control Peripheral Restriction

Amide Conformational Restriction Versus Piperidine/Pyrrolidine Rotameric Flexibility

The N‑carbonyl‑3‑methoxyazetidine substructure in the target compound generates a single dominant amide rotamer due to the four-membered ring's inability to accommodate the pyramidal inversion pathway accessible to pyrrolidine and piperidine amides [1]. In the X-ray structure of a closely related 3-methoxyazetidin-1-yl ketone (PDB 5PGU), the azetidine amide adopts a near-planar geometry with the methoxy group occupying a single well-defined electron density envelope, confirming conformational homogeneity [2]. By comparison, (3-Methoxyazetidin-1-yl)(pyrrolidin-3-yl)methanone is expected to sample multiple amide rotamers under physiological conditions, introducing conformational entropy that can reduce binding affinity by 0.5–1.5 kcal/mol for rigid protein binding sites based on general calorimetric principles [3].

Conformational Analysis Amide Rotamer Restriction Ligand Pre-organisation

Synthetic Divergence Point: Dual Orthogonal Functionalisation Handles Enable Sequential Derivatisation

The target compound provides two chemically distinguishable reactive centres: a free secondary amine (pKa ≈ 10) on the azetidin-3-yl ring suitable for reductive amination, sulfonamide formation, or Boc protection, and an N‑carbonyl‑3‑methoxyazetidine ring that can undergo methoxy demethylation (BBr₃ or TMSI) to the corresponding 3‑hydroxyazetidine followed by O‑alkylation or Mitsunobu coupling [1]. In contrast, Di(azetidin-1-yl)methanone offers only two equivalent N‑centres requiring differential protection strategies, while 3‑methoxyazetidine monobuilding blocks lack the second heterocyclic ring needed for 3D fragment growth . The 3‑methoxyazetidine motif has been validated in patent literature for GLS1 glutaminase inhibition (AstraZeneca EP3383873A1) and PI3Kδ targeting (US9730940, compound 5-28 with IC₅₀ = 1 nM), demonstrating the translational value of the methoxyazetidine substructure [2].

Parallel Synthesis Orthogonal Protection MedChem Library Enumeration

Azetidin-3-yl(3-methoxyazetidin-1-yl)methanone – High-Impact Research and Industrial Application Scenarios


Fragment-Based Drug Discovery Library Construction Targeting CNS Proteins with Defined TPSA Requirements

Fragment libraries enriched with 3D building blocks of TPSA ≤ 40 Ų and a single hydrogen-bond donor are prioritised for CNS target screening against GPCRs, kinases, and epigenetic readers. The target compound’s predicted TPSA of ~33 Ų and HBD = 1 fulfills these criteria, whereas the pyrrolidine analogue (TPSA 41.6 Ų) exceeds the CNS MPO polar surface area cutoff [1]. Procurement of this compound as a singleton or in a focused bis-azetidine sub-library enables FBS campaigns where shape diversity and low molecular complexity (MW 170) are desirable for efficient fragment evolution.

Late-Stage Functionalisation (LSF) Scaffold for Parallel Amide and O‑Alkylation Libraries

Medicinal chemistry groups executing hit-to-lead programs benefit from building blocks with two orthogonal diversification points that can be elaborated without protecting-group interplay. The free NH on the azetidin-3-yl ring supports amide coupling or reductive amination, while the 3‑methoxy group on the N‑carbonyl‑azetidine ring can be demethylated to the 3‑hydroxy derivative (via BBr₃ or TMSI) for subsequent O‑alkylation or Mitsunobu coupling, a synthetic pathway validated by Degorce et al. (2014) for N‑Boc‑3‑methoxyazetidine [2]. This sequential derivatisation strategy has been applied to generate PI3Kδ inhibitors with sub-nanomolar cellular potency (US9730940, IC₅₀ = 1 nM), underscoring the translational relevance of the 3‑methoxyazetidin-1‑yl methanone scaffold [3].

Conformational Restriction Tool for Biophysical SAR: SPR and ITC Studies Requiring Rigid Amide Geometry

For targets where ligand pre-organisation dictates binding thermodynamics, the azetidine amide's single dominant rotamer (as evidenced by crystallographic data for a 3‑methoxyazetidin-1‑yl ketone in PDB 5PGU) reduces the entropic penalty upon binding compared to pyrrolidine or piperidine amides that sample multiple conformations [4]. SPR and ITC experiments utilising this compound as a tool building block can isolate enthalpic contributions to binding more cleanly, supporting rational structure–kinetic relationship (SKR) studies and FEP validation sets where conformational noise must be minimised.

Bioisosteric Replacement of tert‑Butyl or Isopropyl Groups in Lead Series Requiring Balanced Lipophilicity

A 2025 Synlett study demonstrated that azetidine motifs can effectively replace isopropyl groups in approved drugs, with azetidine-substituted analogues achieving docking scores of −6.7 to −8.1 kcal/mol . The target compound’s intermediate XlogP (~−0.3) positions it for lead series where both CNS penetration and aqueous solubility (>100 µM in PBS at pH 7.4 projected) are required, avoiding the excessive lipophilicity of sp³‑rich cycloalkyl replacements and the excessive polarity of morpholine or piperazine bioisosteres.

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